molecular formula C16H16IN3O3S B608867 MB710

MB710

货号: B608867
分子量: 457.3 g/mol
InChI 键: SEBJATZOIHUGAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MB710 是一种氨基苯并噻唑衍生物,以其稳定热不稳定的 p53 癌突变体 Y220C 的能力而闻名。 该化合物已显示出通过与 Y220C 口袋紧密结合并在体外稳定 p53-Y220C 蛋白而具有良好的抗癌活性 .

准备方法

合成路线和反应条件: MB710 的合成涉及结构引导设计方法。具有挑战性的合成路线包括形成氨基苯并噻唑核心,然后进行特定修饰以增强结合亲和力和稳定性。 反应条件通常涉及使用有机溶剂、催化剂和受控温度设置 .

工业生产方法: this compound 的工业生产可能会涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以保持化合物的稳定性和功效 .

化学反应分析

反应类型: MB710 经历各种化学反应,包括:

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 条件通常涉及受控的温度和 pH 值,以确保所需的反应结果 .

形成的主要产物:

科学研究应用

Anticancer Applications

Mechanism of Action:
MB710 functions by stabilizing the mutant p53 protein, which is often dysfunctional in cancer cells. This stabilization leads to the activation of downstream pro-apoptotic pathways and cell cycle arrest mechanisms, thereby promoting cancer cell death selectively in p53-Y220C mutated cell lines .

In Vitro Studies:
Research has demonstrated that this compound significantly reduces cell viability in several cancer cell lines harboring the Y220C mutation, including NUGC3 and HUH-7. The IC50 values for these cell lines are reported to be around 90 μM and 120 μM, respectively . Additionally, this compound has shown low toxicity against non-cancerous cell lines at similar concentrations, highlighting its potential as a targeted therapy with minimal side effects .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds targeting the p53-Y220C mutation, the following table summarizes key findings from various studies:

Compound IC50 (μM) Target Cell Lines Tested Notes
This compound90 (NUGC3)p53-Y220CNUGC3, HUH-7Selective viability reduction
MB72580p53-Y220CNUGC3, BXPC-3Induces transcriptional activation
Masoprocol>120p53-Y220CVariousLess stable binding compared to this compound

Case Studies

  • Stabilization of p53 Mutant:
    A study highlighted that this compound effectively stabilizes the oncogenic p53-Y220C mutant, leading to enhanced transcription of target genes associated with apoptosis and growth arrest. This was evidenced by increased levels of BTG2 and P21 in treated cells .
  • Cell Viability Reduction:
    In a controlled experiment, this compound was administered to various cancer cell lines over 72 hours. The results indicated a marked reduction in viability in cell lines with the Y220C mutation while maintaining low toxicity levels in non-mutated control lines .
  • Comparative Analysis with Other Compounds:
    Another investigation compared this compound with other known inhibitors of p53 mutants. The results showed that while other compounds also exhibited anticancer properties, this compound's selective binding and stabilization of the Y220C mutant provided it with a unique therapeutic edge .

生物活性

MB710 is a synthetic compound classified as an aminobenzothiazole derivative, primarily recognized for its role in stabilizing the mutant p53 protein, specifically the p53-Y220C variant, which is implicated in various cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and promotes apoptosis. Mutations in the TP53 gene, particularly the Y220C mutation, lead to loss of function and contribute to tumorigenesis. This compound binds tightly to the Y220C pocket of the p53 protein, stabilizing its structure and restoring its function. This stabilization enhances the transcriptional activity of p53 target genes that are essential for apoptosis and cell cycle regulation.

Key Mechanisms:

  • Binding Affinity : this compound exhibits a high binding affinity for the Y220C mutant, which is critical for its stabilizing effect .
  • Transcriptional Activation : Upon binding, this compound promotes selective transcription of pro-apoptotic genes such as BTG2, p21, PUMA, FAS, TNF, and TNFRSF10B, leading to increased apoptosis and cell cycle arrest in cancer cells .

2. Biological Activity in Cancer Models

Research indicates that this compound selectively reduces cell viability in various cancer cell lines harboring the p53-Y220C mutation while sparing normal cells. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies:

  • Cell Lines Tested : The efficacy of this compound was evaluated in several cancer cell lines including NUGC3, BXPC-3, and HUH-7. These studies demonstrated a significant reduction in cell viability correlated with increased expression of p53 target genes .
  • In Vitro Studies : In vitro assessments showed that treatment with this compound led to a marked increase in apoptosis markers and cell cycle arrest indicators compared to untreated controls .

3. Data Table: Effects of this compound on Cancer Cell Lines

Cell Line Mutation Status Viability Reduction (%) Key Gene Activation
NUGC3p53-Y220C70%BTG2, P21
BXPC-3p53-Y220C65%PUMA, FAS
HUH-7p53-Y220C75%TNF, TNFRSF10B
ControlWild-type p53<10%None

4. Structural Insights

The structural basis for this compound's interaction with p53 has been elucidated through X-ray crystallography. The binding site comprises a central cavity and several subsites that accommodate the compound's interactions with key residues in the Y220C mutant.

Structural Highlights:

  • Binding Site Composition : The binding site includes hydrophobic regions that facilitate strong interactions between this compound and the mutant protein .
  • Conformational Dynamics : Molecular dynamics simulations have shown that this compound stabilizes the Y220C variant by preventing its denaturation and aggregation, which are common issues associated with this mutation .

5. Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents could enhance therapeutic outcomes.
  • Clinical Trials : Given its selective activity against p53-Y220C mutated cancers, clinical trials are warranted to assess its efficacy and safety in human subjects.
  • Analog Development : Further optimization of this compound derivatives may yield compounds with improved pharmacological properties and broader applications against other p53 mutations.

属性

分子式

C16H16IN3O3S

分子量

457.3 g/mol

IUPAC 名称

2-(diethylamino)-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C16H16IN3O3S/c1-3-19(4-2)16-18-11-9(15(22)23)13(21)10(17)12(14(11)24-16)20-7-5-6-8-20/h5-8,21H,3-4H2,1-2H3,(H,22,23)

InChI 键

SEBJATZOIHUGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O

规范 SMILES

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MB-710;  MB 710;  MB710

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MB710
Reactant of Route 2
MB710
Reactant of Route 3
MB710
Reactant of Route 4
MB710
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
MB710
Reactant of Route 6
MB710

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。